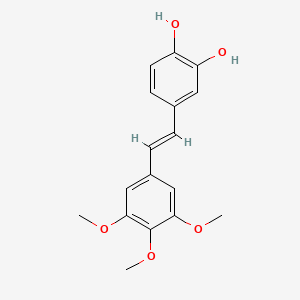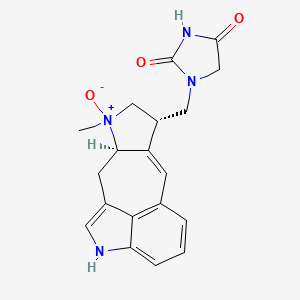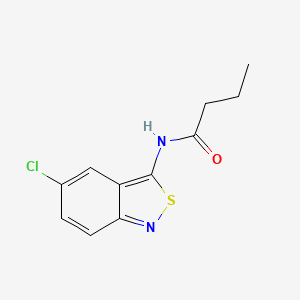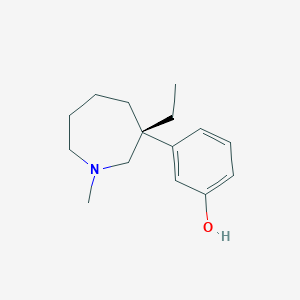
Tetralithium 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) is a complex organic compound with the molecular formula C37H32N6O15S4Li4. It is known for its unique structure, which includes azo groups and naphthalene disulphonate moieties. This compound is primarily used in various industrial applications, including dyeing and pigmentation.
準備方法
The synthesis of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) involves several steps:
Diazotization: The process begins with the diazotization of 7-aminonaphthalene-1,3-disulfonic acid.
Coupling: The diazonium salt formed is then coupled with 2-amino-4-methylanisole to form the azo compound.
Lithiation: Finally, the compound is lithiated to form the tetralithium salt.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for efficiency and yield.
化学反応の分析
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
科学的研究の応用
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its unique structure.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper.
作用機序
The mechanism of action of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the naphthalene disulphonate moieties can interact with different substrates. These interactions lead to the compound’s effects in dyeing and pigmentation processes .
類似化合物との比較
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) can be compared with similar compounds such as:
Tetrasodium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate): Similar in structure but with sodium instead of lithium.
Tetralithium, trimethylsilanide: Another lithium-containing compound but with different functional groups.
The uniqueness of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) lies in its specific combination of azo and naphthalene disulphonate groups, which confer distinct properties useful in various applications.
特性
CAS番号 |
64346-41-4 |
|---|---|
分子式 |
C37H28Li4N6O15S4 |
分子量 |
952.8 g/mol |
IUPAC名 |
tetralithium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Li/c1-19-11-29(31(57-3)17-27(19)42-40-21-13-25-23(35(15-21)61(51,52)53)7-5-9-33(25)59(45,46)47)38-37(44)39-30-12-20(2)28(18-32(30)58-4)43-41-22-14-26-24(36(16-22)62(54,55)56)8-6-10-34(26)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChIキー |
CULWSHNMQRWIQY-UHFFFAOYSA-J |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















